molecular formula C18H23N3O8S B2495226 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid CAS No. 866132-63-0

1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid

Cat. No.: B2495226
CAS No.: 866132-63-0
M. Wt: 441.46
InChI Key: AJUVQRROUJUTNM-UHFFFAOYSA-N
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Description

1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, a sulfonyl group, and a nitrophenyl group. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

The synthesis of 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and nitrophenyl groups. Common reagents used in these reactions include sulfonyl chlorides, nitro compounds, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, each with their own distinct properties and applications. The presence of both a sulfonyl group and a nitrophenyl group in this compound provides a unique set of chemical and biological properties that are not commonly found in other related compounds .

Biological Activity

1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4O5SC_{14}H_{18}N_{4}O_{5}S with a molecular weight of 358.38 g/mol. The structure features a piperidine ring, a nitrophenyl group, and a carboxylic acid moiety, which contribute to its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the central nervous system and cancer pathways. It is hypothesized that the sulfonamide group enhances binding affinity to target proteins, potentially leading to inhibitory effects on enzyme activity or receptor interactions.

Pharmacological Activities

  • Antitumor Activity : Recent studies have indicated that derivatives of piperidinecarboxylic acids exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Some analogs have demonstrated neuroprotective effects in models of neurodegenerative diseases. They may exert these effects through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it may possess moderate antibacterial properties, particularly against Gram-positive bacteria .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Antitumor Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound, for their cytotoxicity against human cancer cell lines. Results showed that specific modifications in the side chains significantly enhanced their potency against breast and colon cancer cells .
  • Neuroprotective Mechanism Investigation : Another research focused on the neuroprotective effects of related piperidine derivatives in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta accumulation and improve cognitive function in treated mice .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation
NeuroprotectiveReduction in oxidative stress
AntimicrobialModerate activity against Gram-positive bacteria

Properties

IUPAC Name

1-[4-(4-carboxypiperidin-1-yl)sulfonyl-2-nitrophenyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O8S/c22-17(23)12-3-7-19(8-4-12)15-2-1-14(11-16(15)21(26)27)30(28,29)20-9-5-13(6-10-20)18(24)25/h1-2,11-13H,3-10H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUVQRROUJUTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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